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Compound of Interest

Compound Name: Tomaymycin

Cat. No.: B1231328

Tomaymycin is a naturally occurring antitumor antibiotic produced by the bacterium
Streptomyces achromogenes.[1] As a member of the potent pyrrolo[2][3]benzodiazepine (PBD)
family, its biological activity is intrinsically linked to its unique three-dimensional structure. This
technical guide provides an in-depth exploration of the chemical structure and stereochemistry
of Tomaymyecin, offering valuable insights for researchers in medicinal chemistry,
pharmacology, and drug development.

Core Chemical Structure

Tomaymyecin is built upon a tricyclic pyrrolo[2][3]benzodiazepine scaffold. This core consists of
an aromatic A-ring, a seven-membered diazepine B-ring, and a pyrrolidine C-ring. The
molecule's chemical formula is C16H20N204, with a molar mass of 304.346 g-mol-1.

Key structural features and substitutions on the PBD core distinguish Tomaymycin from other
members of its class:

¢ A-Ring Substituents: The aromatic A-ring is substituted with a hydroxyl group at the C-8
position and a methoxy group at the C-7 position.

o C-Ring Unsaturation: The pyrrolidine C-ring features an exocyclic ethylidene group at the C-
2 position.

» Carbinolamine Moiety: A critical feature for its biological activity is the carbinolamine
functionality at the N10-C11 position. This electrophilic center is key to its DNA-alkylating
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mechanism.

The IUPAC name for Tomaymycin is (6R,6aS,82)-8-ethylidene-3-hydroxy-2,6-dimethoxy-
6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c]benzodiazepin-11-one.

Physicochemical Properties

A summary of Tomaymycin's key chemical and physical properties is presented below.

Property Value Reference
Molecular Formula C16H20N204
Molar Mass 304.346 g-mol-1
CAS Number 35050-55-6
Appearance Colorless platelets (as a
methanol complex)
Melting Point 145-146°C
Optical Rotation [0]20D +423° (c 0.5, pyridine)

Elucidation of Stereochemistry

The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount to
Tomaymycin's ability to bind to DNA and exert its cytotoxic effects. The molecule possesses
key stereogenic centers and geometric isomers that define its shape.

Absolute Configuration

The absolute configuration of the chiral centers in Tomaymycin is crucial for its biological
function. The key stereocenters are located at the C-11a and C-11 positions of the PBD core.

e C-11la: This position has an S configuration in the naturally occurring form. This configuration
imparts a specific right-handed twist to the molecule, which is essential for fitting snugly into
the minor groove of DNA.
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e C-11: The carbinolamine carbon, C-11, can exist as two diastereomers, (11S,11aS) and
(11R,11aS). These forms can interconvert in solution. Both diastereomers have been shown
to bind to DNA, but they adopt opposite orientations within the minor groove.

Geometric Isomerism

Tomaymycin also exhibits geometric isomerism due to the exocyclic double bond at the C-2
position. The naturally occurring and biologically active form possesses the E configuration for
the ethylidene group. The corresponding Z-isomer has also been synthesized and was found to
exhibit similar antibacterial activity.

Experimental Protocols for Structural
Characterization

The complex structure of Tomaymycin was elucidated through a combination of spectroscopic
methods, chemical degradation, and total synthesis. X-ray crystallography has been the
definitive method for determining the absolute configuration of PBDs and their derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-
dimensional molecular structure and the absolute configuration of chiral centers.

General Protocol:

o Crystallization: Tomaymycin or its stable derivative (e.g., (+)-Oxo-tomaymycin) is dissolved
in a suitable solvent system (e.g., 2-MeTHF). Crystals are grown through techniques such as
slow evaporation.

o Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction
data are collected, typically using synchrotron radiation for high resolution.

e Structure Solution and Refinement: The diffraction data is processed to solve the crystal
structure. The absolute configuration is often determined using anomalous scattering effects,
confirmed by parameters like the Flack x parameter. A final Flack parameter close to zero
confirms the correct assignment of the absolute structure.
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The three-dimensional molecular configuration of synthetic (+)-oxo-tomaymycin has been
determined using this method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of
molecules in solution. One- and two-dimensional NMR studies have been instrumental in
characterizing Tomaymycin and its interactions with DNA.

Protocol for DNA Adduct Analysis:

o Sample Preparation: Tomaymycin is incubated with a synthetic DNA oligonucleotide, such
as d(ATGCAT)2, to form a covalent adduct.

e 1D and 2D NMR: Proton NMR spectra are acquired. Two-dimensional techniques like COSY
(Correlation Spectroscopy) are used to establish proton-proton connectivities, and NOESY
(Nuclear Overhauser Effect Spectroscopy) is used to determine through-space proximities
between Tomaymycin and DNA protons.

o Data Analysis: The presence of two distinct sets of signals for the Tomaymycin molecule in
the NMR spectrum of the adduct confirms the presence of both the 11R,11aS and 11S,11aS
diastereomers bound to the DNA. NOESY cross-peaks between the drug and DNA protons
help to elucidate the specific orientation of each diastereomer in the DNA minor groove.

Total Synthesis

The unambiguous confirmation of a proposed structure for a natural product is its total
synthesis. The synthesis of Tomaymycin and its analogue, oxotomaymycin, has been
achieved, confirming the assigned structure and stereochemistry.

Key Steps in the Synthesis of (+)-Oxo-tomaymycin:

o Wittig Reaction: A Wittig reaction is performed on a proline derivative to introduce the
ethylidene function, typically resulting in a mixture of E and Z isomers.

e |somer Separation: The desired E-isomer is separated from the Z-isomer, often using chiral
HPLC.
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o Coupling: The separated pyrrolidine intermediate is coupled with the substituted anthranilic
acid A-ring precursor.

o Chemoselective Reduction and Cyclization: A key step involves the chemoselective
reduction of a nitro group on the A-ring precursor (e.g., using TiCI3), followed by a
spontaneous intramolecular cyclization to form the seven-membered diazepine B-ring.

o Deprotection: Final deprotection steps yield the target molecule, (+)-Oxo-tomaymycin.

Visualizing Key Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the biosynthesis, mechanism
of action, and a general workflow for the structural elucidation of Tomaymycin.

Biosynthetic Pathway

The biosynthesis of Tomaymycin is a complex process managed by a nonribosomal peptide
synthetase (NRPS) enzyme system. The pathway begins with precursors from primary
metabolism.
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Caption: Proposed biosynthetic pathway of Tomaymycin via an NRPS system.

Mechanism of DNA Alkylation
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Tomaymycin exerts its cytotoxic effect by binding covalently within the minor groove of DNA, a
process driven by its specific stereochemistry.

Tomaymycin (11aS) DNA Minor Groove
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Caption: Logical workflow of Tomaymycin's covalent binding to DNA.

Workflow for Structure Elucidation

The determination of a novel natural product's structure follows a standardized, multi-faceted

workflow.
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Caption: General experimental workflow for natural product structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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